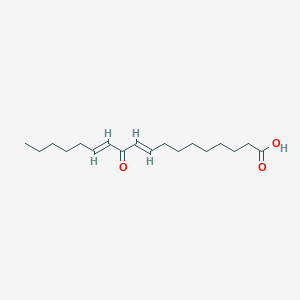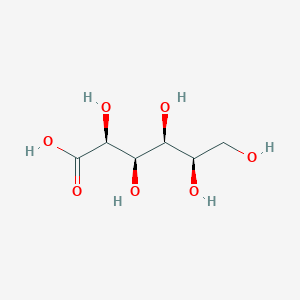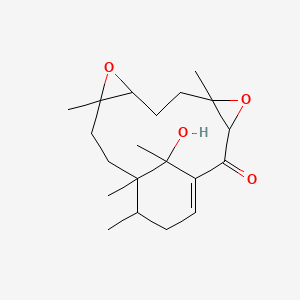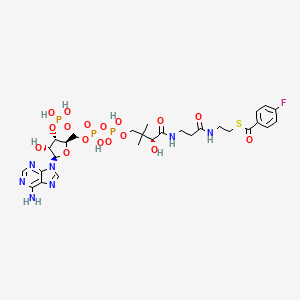
5-O-カフェオイルシキミ酸
概要
説明
この化合物は、ナツメヤシ(ナツメヤシ果実)に自然に存在し、酵素的褐変基質としての役割で知られています 。健康上の利点と様々な科学分野における応用への可能性から注目を集めています。
科学的研究の応用
5-O-Caffeoylshikimic acid has a wide range of scientific research applications:
作用機序
5-O-カフェオイルシキミ酸は、様々な分子標的および経路を通じてその効果を発揮します。
キサンチンオキシダーゼ阻害: この化合物は、キサンチンオキシダーゼの活性部位に結合することによりキサンチンオキシダーゼを阻害し、尿酸の産生を減らし、高尿酸血症の症状を軽減します.
抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減することで、細胞を損傷から保護します.
抗炎症効果: この化合物は、炎症性経路を調節し、炎症性サイトカインの産生を抑制します.
癌治療: 5-O-カフェオイルシキミ酸は、MEKタンパク質を阻害することにより、癌細胞の増殖と生存に不可欠なMAPKシグナル伝達経路を阻害します.
類似の化合物との比較
5-O-カフェオイルシキミ酸は、次のようないくつかの類似の化合物と比較できます。
ケルセチン: 両方の化合物は抗酸化作用と抗炎症作用を示しますが、ケルセチンはより広く研究されており、様々な用途に使用されています.
アスチルビン: 5-O-カフェオイルシキミ酸と同様に、アスチルビンもキサンチンオキシダーゼを阻害し、潜在的な治療用途があります.
結論として、5-O-カフェオイルシキミ酸は、様々な科学分野において大きな可能性を秘めた多用途な化合物です。その独自の特性と多様な用途は、研究者と業界の両方にとって価値のある研究対象となっています。
生化学分析
Biochemical Properties
5-O-Caffeoylshikimic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with the mitogen-activated protein kinase (MAPK) pathway, where 5-O-Caffeoylshikimic acid has been shown to bind to MEK proteins, inhibiting their activity . This inhibition can modulate cell proliferation and differentiation, highlighting its potential in cancer treatment. Additionally, 5-O-Caffeoylshikimic acid exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Cellular Effects
The effects of 5-O-Caffeoylshikimic acid on various cell types and cellular processes are profound. In cancer cells, particularly non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK pathway, leading to altered gene expression and reduced tumor growth. Furthermore, 5-O-Caffeoylshikimic acid impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 5-O-Caffeoylshikimic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as MEK proteins, inhibiting their kinase activity and disrupting downstream signaling pathways . This binding interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 5-O-Caffeoylshikimic acid can modulate gene expression by influencing transcription factors and epigenetic modifications, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-O-Caffeoylshikimic acid have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-O-Caffeoylshikimic acid can lead to sustained inhibition of cancer cell growth and reduced oxidative stress in cells. These findings suggest that 5-O-Caffeoylshikimic acid maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-O-Caffeoylshikimic acid vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving antioxidant status . At high doses, some adverse effects, including gastrointestinal disturbances and potential toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-O-Caffeoylshikimic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as esterases and oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the bioavailability and activity of 5-O-Caffeoylshikimic acid within the body. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
準備方法
合成経路と反応条件: 5-O-カフェオイルシキミ酸は、カフェ酸とシキミ酸のエステル化によって合成できます。 反応には通常、硫酸または塩酸などの触媒を使用し、エステル化プロセスを促進します 。反応は還流条件下で行われ、生成物はカラムクロマトグラフィーなどの手法で精製されます。
工業的生産方法: 5-O-カフェオイルシキミ酸の工業的生産は、コーヒー豆、茶葉、その他の植物など、天然源からカフェ酸とシキミ酸を抽出することが多いです 。抽出された化合物は、次にエステル化反応に付されて5-O-カフェオイルシキミ酸が生成されます。生成物はさらに精製および結晶化されて、様々な用途に適した高純度の化合物が得られます。
化学反応の分析
反応の種類: 5-O-カフェオイルシキミ酸は、酸化、還元、置換反応など、様々な化学反応を起こします。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して5-O-カフェオイルシキミ酸を酸化させることができ、キノンなどの酸化生成物が生成されます.
生成される主な生成物:
科学研究での応用
5-O-カフェオイルシキミ酸は、幅広い科学研究の応用範囲を持っています。
類似化合物との比較
5-O-Caffeoylshikimic acid can be compared with other similar compounds such as:
特性
IUPAC Name |
(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPHZIPNNJOWQI-GDDAOPKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312675 | |
| Record name | 5-O-Caffeoylshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dattelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73263-62-4 | |
| Record name | 5-O-Caffeoylshikimic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Caffeoylshikimic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Caffeoylshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CAFFEOYLSHIKIMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dattelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Dattelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



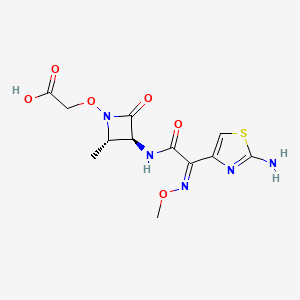
![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)
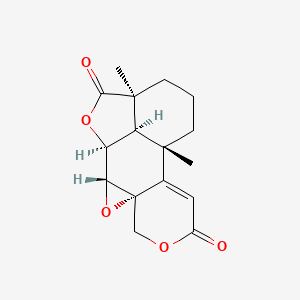
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)
